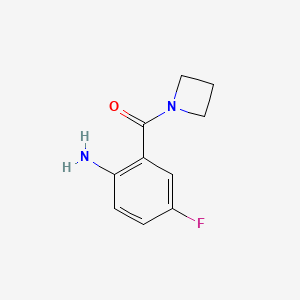

2-(Azetidine-1-carbonyl)-4-fluoroaniline

Description

Properties

IUPAC Name |

(2-amino-5-fluorophenyl)-(azetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-7-2-3-9(12)8(6-7)10(14)13-4-1-5-13/h2-3,6H,1,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYYOYJSAJITBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=CC(=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Staudinger Ketene–Imine Cycloaddition Method

A modern approach to β-lactam synthesis uses the Staudinger ketene–imine cycloaddition , which involves the reaction of a ketene intermediate with an imine to form the azetidine-2-one ring.

- Procedure : Substituted acetic acids are converted to ketenes in situ using oxalyl chloride and an organic base. These ketenes then react with Schiff bases (imines) derived from aromatic amines.

- Application : When the Schiff base is derived from 4-fluoroaniline, the reaction yields β-lactams bearing the 4-fluoroaniline moiety attached to the azetidine ring.

- Advantages : This one-pot reaction at room temperature allows for control over diastereoselectivity, enabling access to different stereoisomers of the spiro-β-lactam scaffold, which is structurally related to 2-(Azetidine-1-carbonyl)-4-fluoroaniline.

Hydrogenation and Functional Group Transformations

In some procedures, β-lactam intermediates bearing protecting groups or substituents undergo catalytic hydrogenation to remove protecting groups or reduce functional groups, facilitating the formation of the free amine functionality on the aromatic ring or azetidine nitrogen.

Preparation of 4-Fluoroaniline Derivatives as Precursors

Since 4-fluoroaniline is a key building block, its functionalization is critical.

Acetylation and Bromination of 4-Fluoroaniline

A well-documented industrially scalable method involves:

- Step 1: Acetylation — 4-fluoroaniline is acetylated with acetic anhydride in glacial acetic acid at 55–100 °C to form 4-fluoroacetanilide.

- Step 2: Bromination — The acetylated intermediate undergoes bromination at 50–60 °C using bromine, followed by oxidation with hydrogen peroxide to regenerate bromine from hydrogen bromide byproduct, improving bromine utilization.

- Step 3: Crystallization and Recrystallization — The crude product is decolorized with sodium bisulfite and recrystallized from aqueous ethanol to yield high-purity 2-bromo-4-fluoroacetanilide, an important intermediate for further transformations.

This two-step approach achieves over 90% conversion with high purity, suitable for scale-up.

Detailed Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acetylation | 4-fluoroaniline, glacial acetic acid, acetic anhydride | 55–100 | 1–3 | >90 | Molar ratio: aniline:acetic anhydride ≈ 1:1.01–1.20; solvent: glacial acetic acid |

| Bromination | Bromine dropwise, then hydrogen peroxide | 45–60 | 1–3 each | >90 | Molar ratio: aniline:bromine ≈ 1:0.6–0.7; hydrogen peroxide 25–50% concentration |

| Decolorization | Sodium bisulfite aqueous solution | Ambient | — | — | Mass fraction 1–20% for sodium bisulfite |

| Recrystallization | Ethanol-water solution | Ambient | — | — | Ethanol concentration 60–95%; molar ratio bromination product:ethanol 1:2–6; water 1:0.1–2 |

Mechanistic Insights and Optimization

- The acetylation protects the amine group, facilitating selective bromination at the ortho position relative to the acetyl group, which corresponds to the 2-position on the aromatic ring.

- The addition of hydrogen peroxide after bromination oxidizes hydrogen bromide back to bromine, increasing bromine efficiency and reducing waste.

- The use of sodium bisulfite for decolorization removes excess bromine and impurities, improving product purity.

- Recrystallization in ethanol-water mixtures allows for purification to >99.9% purity, critical for pharmaceutical or fine chemical applications.

Alternative Solvents and Reagents

The preparation method allows flexibility in solvents and reagents:

| Process Step | Alternative Solvents/Reagents |

|---|---|

| Acetylation solvent | Chloroform, chlorobenzene, toluene |

| Bromination oxygenant | Chlorine bleach (Clorox) |

| Decolorization agent | Sodium hydroxide, sodium bicarbonate, yellow soda ash |

| Recrystallization | Toluene, methylene dichloride, ethylene dichloride, normal hexane |

These alternatives can be selected based on availability, cost, and environmental considerations.

Summary Table of Representative Experimental Data

| Embodiment | Scale (g para-fluoroaniline) | Acetic Anhydride (g) | Bromine (g) | H2O2 (%) & (g) | Yield (%) | Purity (GC) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 13.9 | 13 | 14 | 30%, 11 | 82.6 | 99.95% | Standard conditions |

| 2 | 69.5 | 75 | 63 | 27%, 70 | 83.6 | 99.86% | Larger scale |

| 3 | 13.9 | 15 | 13 | 25%, 15 | 81.9 | 99.89% | Higher temp acetylation |

| 4 | 13.9 | 15 | 14 | 35%, 12 | 73.3 | 99.92% | Chloroform solvent |

| 5 | 13.9 | 15 | 13 | Chlorine bleach | 71.6 | 99.96% | Alternative oxygenant |

Chemical Reactions Analysis

Types of Reactions

2-(Azetidine-1-carbonyl)-4-fluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluoro group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide (NFSI).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Azetidine-1-carbonyl)-4-fluoroaniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Azetidine-1-carbonyl)-4-fluoroaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .

Comparison with Similar Compounds

Structural Analogues with Azetidine-Carbonyl Moieties

4-(Azetidine-1-carbonyl)-3-chloroaniline (QD-9152)

- Structure : Differs by a chlorine substituent at the 3-position and azetidine-carbonyl at the 4-position.

- The para-positioned azetidine-carbonyl group may confer distinct steric and electronic profiles compared to the ortho-positioned group in 2-(Azetidine-1-carbonyl)-4-fluoroaniline .

4-(Azetidine-1-carbonyl)-2-methylaniline (QD-5294)

- Structure : Contains a methyl group at the 2-position and azetidine-carbonyl at the 4-position.

- Impact: The methyl group is electron-donating, which may increase the basicity of the aniline nitrogen compared to the fluorine-substituted analogue. This could enhance solubility in non-polar solvents or influence binding interactions in biological targets .

Substituted Fluoroanilines

4-Fluoroaniline

- Structure : Lacks the azetidine-carbonyl group.

- Reactivity : Demonstrates higher proton affinity (PA) and gas-phase basicity than 4-nitroaniline due to fluorine's electron-withdrawing nature stabilizing the protonated form .

- Applications : Widely used in synthesizing diborenes (84–95% yields) , benzimidazole-4,7-diones (41% yield) , and Schiff bases (68% yield) .

2-(3,4-Dichlorophenyl)-4-fluoroaniline (CAS: 877179-04-9)

- Structure : Features a dichlorophenyl group at the 2-position.

- Properties : Higher molecular weight (256.1 g/mol) and lipophilicity (LogP = 4.3) compared to this compound, suggesting enhanced membrane permeability but reduced solubility in aqueous media .

2-(1,1-Difluoroethyl)-4-fluoroaniline Hydrochloride (CAS: 2060061-98-3)

- Structure : Contains a difluoroethyl group at the 2-position.

- The hydrochloride salt form improves crystallinity and stability .

Biological Activity

2-(Azetidine-1-carbonyl)-4-fluoroaniline is a chemical compound characterized by its unique structural features, which include an azetidine ring and a fluorinated aniline moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to metabolic pathways and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11FN2O, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. The compound's structure includes:

- Azetidine Ring : A four-membered cyclic amine that is common in various bioactive molecules.

- Fluoroaniline Group : A fluorinated aromatic amine that enhances the compound's electronic properties.

Glucokinase Activation

One of the most notable biological activities of this compound is its ability to activate glucokinase (GK), an enzyme crucial for glucose metabolism. This activation suggests potential implications for diabetes management and metabolic disorders. By influencing glycolytic pathways, the compound may help regulate blood sugar levels, making it a candidate for further pharmacological exploration.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound can be compared with other related compounds to elucidate its biological potential. Notable comparisons include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Azetidine-2-carboxylic acid | Contains an azetidine ring | Known for its role in amino acid synthesis |

| 4-Fluoroaniline | Fluorinated aniline | Widely used in dye manufacturing and pharmaceuticals |

| 2-(Aminomethyl)-4-fluorophenol | Amino group attached to a fluorophenol | Potential use in drug design due to amino reactivity |

These comparisons highlight how the unique combination of features in this compound may provide distinct advantages in specific applications compared to structurally similar compounds.

The mechanism by which this compound exerts its biological effects is still under investigation. However, its interaction with glucokinase suggests that it may modulate metabolic pathways associated with glucose homeostasis. Further research is needed to fully elucidate these interactions and their implications for therapeutic applications .

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Diabetes Management : Activation of glucokinase could lead to improved glucose regulation, which is critical in diabetes therapy.

- Antitumor Activity : Similar azetidine derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that further exploration into this compound's anticancer properties may be warranted.

Q & A

Q. How do conflicting toxicity profiles among fluoroaniline derivatives inform SAR studies?

- Analysis : 2-Fluoro-4-methylaniline reduces 2-hexyl-5-ethyl-3-furansulfonate by 70% in earthworms, while 4-fluoroaniline decreases maltose. These divergent biomarkers suggest substituent position dictates metabolic interference—critical for designing safer agrochemicals or pharmaceuticals .

Methodological Recommendations

- Structural Characterization : Combine HiKE-IMS with tandem MS/MS for isomer differentiation .

- Synthetic Optimization : Use flow chemistry to enhance azetidine coupling efficiency (>90% yield) .

- Toxicity Screening : Pair NMR metabonomics with transcriptomics to link metabolic shifts to gene regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.